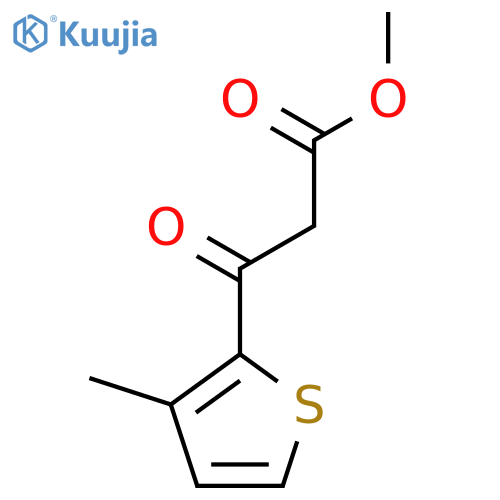Cas no 1379312-51-2 (Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate)

1379312-51-2 structure
商品名:Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
- AM97532
-
- インチ: 1S/C9H10O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3
- InChIKey: QRUCQSULAMAJOX-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C)=C1C(CC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 215
- トポロジー分子極性表面積: 71.6
Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126981-0.05g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1126981-0.5g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1126981-10.0g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 10g |
$4974.0 | 2023-06-09 | ||
| Enamine | EN300-1126981-0.1g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1126981-5g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 5g |
$1821.0 | 2023-10-26 | |
| Enamine | EN300-1126981-5.0g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 5g |
$3355.0 | 2023-06-09 | ||
| Enamine | EN300-1126981-1.0g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 1g |
$1157.0 | 2023-06-09 | ||
| Enamine | EN300-1126981-0.25g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
| Enamine | EN300-1126981-10g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 10g |
$2701.0 | 2023-10-26 | |
| Enamine | EN300-1126981-1g |
methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate |
1379312-51-2 | 95% | 1g |
$628.0 | 2023-10-26 |
Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
1379312-51-2 (Methyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
